1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
1-(3-Chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic pyrrolidin-2-one derivative bearing a 3-chloro-2-methylphenyl substituent at the 1-position and a 1-isopropyl-substituted benzimidazole moiety at the 4-position. The chlorine and methyl groups on the phenyl ring enhance lipophilicity and metabolic stability, while the isopropyl group on the benzimidazole may influence steric interactions with biological targets .
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-13(2)25-19-9-5-4-8-17(19)23-21(25)15-11-20(26)24(12-15)18-10-6-7-16(22)14(18)3/h4-10,13,15H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOXTAORTUBSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS Number: 847394-47-2) is a synthetic molecule with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C₁₈H₁₈ClN₃O
- Molecular Weight : 367.9 g/mol
- Structural Characteristics : The compound features a pyrrolidinone ring, a benzimidazole moiety, and a chlorinated phenyl group, which are critical for its biological interactions.
- Receptor Interaction :
- Anticancer Activity :
- Neuropharmacological Effects :
Case Studies and Research Findings
Pharmacological Studies
- Anticonvulsant Properties :
- Toxicity Profile :
- Selectivity and Efficacy :
Comparison with Similar Compounds
Key Analogues:
1-(3,5-Dichloro-2-hydroxyphenyl)-4-(5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one Substituents: 3,5-Dichloro-2-hydroxyphenyl (electron-withdrawing Cl groups) and 5-fluoro-benzimidazole. Physical Properties: Melting point 231–232°C, yield 94.1% .
4-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one Substituents: Mesityl (2,4,6-trimethylphenyl) group at the 1-position. Predicted pKa 5.50, suggesting moderate solubility .
4-(1H-Benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one Substituents: o-Tolyl (2-methylphenyl) at the 1-position.
Target Compound:
1-(3-Chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Substituents : 3-Chloro-2-methylphenyl balances lipophilicity (Cl) and steric bulk (methyl). The isopropyl group on benzimidazole may reduce metabolic degradation compared to unsubstituted analogues.
- Predicted Activity : Likely moderate cytotoxicity, as the absence of electron-withdrawing groups (e.g., F, Cl) on benzimidazole may reduce DNA-binding affinity compared to ’s compound .
SAR Insights
- Electrophilic Substituents : Chlorine or fluorine on the phenyl or benzimidazole ring enhances cytotoxicity, likely via improved target binding (e.g., topoisomerase inhibition) .
- Steric Effects : Bulky groups (e.g., isopropyl on benzimidazole) may improve metabolic stability but reduce solubility .
- Hydrogen Bonding : Hydroxyl groups (e.g., 2-hydroxyphenyl in ’s compounds) improve solubility but may reduce membrane permeability .
Q & A
Basic: What are the key synthetic steps for preparing 1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one?
Answer:
The synthesis typically involves three stages:
Pyrrolidinone Core Formation : Cyclization of a precursor (e.g., γ-lactam derivatives) under basic or acidic conditions to form the pyrrolidin-2-one backbone .
Benzimidazole Attachment : Condensation of 1-isopropyl-1H-benzimidazole-2-carbaldehyde with the pyrrolidinone intermediate, often using dehydrating agents like POCl₃ or HATU .
Aryl Group Introduction : Friedel-Crafts alkylation or nucleophilic substitution to attach the 3-chloro-2-methylphenyl group to the pyrrolidinone nitrogen .
Key Considerations : Reaction temperatures (often 80–120°C) and solvent selection (e.g., DMF, THF) significantly influence yields .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for coupling reactions or Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance benzimidazole condensation efficiency, while non-polar solvents (toluene) reduce side reactions during aryl group attachment .
- Stepwise Purification : Column chromatography after each synthetic step (using gradients of ethyl acetate/hexane) ensures >95% purity .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., distinguishing isopropyl vs. methyl groups on benzimidazole) .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₂₂H₂₃ClN₃O, expected MW: 380.89 g/mol) and isotopic patterns .
- HPLC-PDA : Assesses purity (>98%) and detects trace impurities (e.g., unreacted intermediates) .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Answer:
- Variable Temperature (VT) NMR : Identifies dynamic rotational isomerism in the pyrrolidinone or benzimidazole moieties .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., aromatic protons in the 3-chloro-2-methylphenyl group) .
- X-ray Crystallography : Provides definitive structural confirmation if crystalline derivatives are obtainable .
Basic: What methods are used to determine the compound’s purity and stability?
Answer:
- Elemental Analysis (EA) : Matches calculated vs. observed C/H/N/Cl content (e.g., C: 69.56%, H: 6.10%, N: 11.06%, Cl: 9.33%) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C indicates suitability for high-temperature reactions) .
- Accelerated Stability Studies : Storage under varying pH, humidity, and light conditions to assess degradation pathways .
Advanced: How to design biological assays to evaluate its antimicrobial or anticancer potential?
Answer:
- Antimicrobial Testing :
- MIC Assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Biofilm Inhibition : Crystal violet staining to assess disruption of microbial biofilms .
- Anticancer Screening :
Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?
Answer:
- Structural Variants : Synthesize analogs with modified substituents (e.g., replacing isopropyl with cyclopropyl or altering the chloro-methylphenyl group) .
- Computational Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinase enzymes) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., pyrrolidinone carbonyl, benzimidazole N-1) using Schrödinger Suite .
Advanced: What experimental approaches assess its stability under physiological conditions?
Answer:
- Plasma Stability Assay : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .
- pH-Dependent Hydrolysis : Monitor compound integrity in buffers (pH 1–9) to simulate gastrointestinal or lysosomal environments .
- Microsomal Metabolism : Use liver microsomes + NADPH to identify CYP450-mediated metabolites .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts) .
- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release .
Advanced: How to model its pharmacokinetic properties computationally?
Answer:
- ADME Prediction : SwissADME or pkCSM to estimate bioavailability, blood-brain barrier permeability, and CYP inhibition .
- Molecular Dynamics (MD) : Simulate binding kinetics to serum albumin using GROMACS to predict plasma protein binding .
- QSAR Modeling : Relate logP, polar surface area, and H-bond donors to in vivo activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
